4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid is a compound that has garnered attention for its potential therapeutic applications. It is also known as ARM-210 hemifumarate and has been designated for the treatment of Duchenne Muscular Dystrophy, a severe type of muscular dystrophy. The compound's unique structure combines elements of benzothiazepine and benzoic acid, which may contribute to its biological activity.
The compound is primarily sourced from pharmaceutical research databases and studies related to its medicinal properties. It was designated as an orphan drug by the FDA in 2015 for its potential use in treating Duchenne Muscular Dystrophy, although it has not yet received FDA approval for this indication .
4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of a benzothiazepine moiety. It is classified as a benzoic acid derivative and is characterized by its complex structure that includes both aromatic and aliphatic components.
The synthesis of 4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid is with an average molecular weight of approximately 319.42 g/mol .
The compound's structural data can be represented in various formats such as SMILES and InChI strings for computational modeling and database searches:
CCOC1=CC=C2SCCN(CC3=CC=C(C=C3)C(O)=O)CC2=C1
InChI=1S/C18H19NO3S/c1-22-16-6-7-17-15(10-16)12-19(8-9-23-17)11-13-2-4-14(5-3-13)18(20)21;5-3(6)1-2
The compound may undergo several chemical reactions typical for carboxylic acids and heterocycles:
Reactions involving this compound are influenced by its functional groups' reactivity. For instance, the carboxylic acid group can readily participate in esterification reactions under acidic conditions or via coupling with amines in basic environments.
The mechanism by which 4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid exerts its biological effects is not fully elucidated but may involve:
Research indicates that compounds similar to this one may influence pathways related to inflammation and muscle repair, suggesting a multifaceted mechanism involving various cellular targets.
4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid is primarily researched for its potential therapeutic applications in treating Duchenne Muscular Dystrophy. Its unique structural characteristics may offer advantages in targeting specific pathways involved in muscle degeneration and repair processes.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3